3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
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Overview
Description
3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core linked to a piperidine ring, which is further substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the pyrazole group. The final step involves the acylation of the benzamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(5-Methyl-1H-pyrazol-3-yl)acetamide: Shares the pyrazole moiety but lacks the piperidine and benzamide groups.
4-(1-(4-(Pyrrolidin-1-yl)phenyl)acetamide): Contains a similar benzamide core but with different substituents.
Uniqueness
3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of a pyrazole ring, a piperidine ring, and an acetamide moiety, which may contribute to its biological properties.
Chemical Structure
The molecular formula of this compound is C20H25N5O2 with a molecular weight of 367.4 g/mol. Its structure can be represented as follows:
Component | Description |
---|---|
Molecular Formula | C20H25N5O2 |
Molecular Weight | 367.4 g/mol |
CAS Number | 2034201-06-2 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the pyrazole and piperidine rings may facilitate binding to these targets, potentially modulating their activity and leading to various pharmacological effects.
Biological Activities
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Anti-inflammatory Effects : Some studies suggest that derivatives of benzamides can exhibit anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : The compound may also possess analgesic effects, making it a candidate for pain management therapies.
- Antiparasitic Activity : Similar compounds have been explored for their potential in treating parasitic infections by targeting specific pathways in parasites.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
Study 1: Antiparasitic Activity
A study on dihydroquinazolinone derivatives demonstrated that structural modifications could enhance both aqueous solubility and metabolic stability, leading to improved antiparasitic activity against Plasmodium falciparum (the malaria-causing parasite). This highlights the importance of structural optimization in developing effective therapeutics against parasitic diseases .
Study 2: Anti-inflammatory Mechanisms
Research focusing on benzamide derivatives revealed their potential to inhibit inflammatory pathways by modulating cytokine release. These findings suggest that compounds with similar structures to this compound could be beneficial in treating inflammatory conditions .
Study 3: Pain Management
In another investigation, certain benzamide derivatives were shown to exhibit significant analgesic effects in animal models. This suggests that the incorporation of specific functional groups can lead to enhanced pain-relieving properties .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound | Structure | Biological Activity |
---|---|---|
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-chlorophenoxy)acetamide | Structure | Moderate anti-inflammatory effects |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-fluorophenoxy)acetamide | Structure | Enhanced analgesic properties |
Properties
IUPAC Name |
3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-12-10-17(22-21-12)23-8-6-15(7-9-23)20-18(25)14-4-3-5-16(11-14)19-13(2)24/h3-5,10-11,15H,6-9H2,1-2H3,(H,19,24)(H,20,25)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADSQVMPKQQXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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